Hdac/bet-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

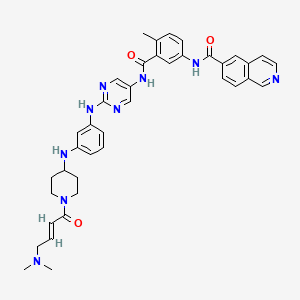

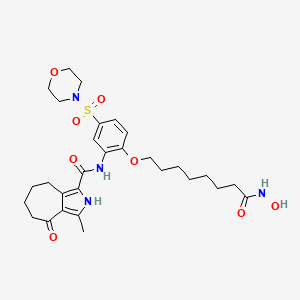

Hdac/bet-IN-1 is a dual inhibitor targeting both histone deacetylases (HDACs) and bromodomain and extraterminal domain (BET) proteins. These inhibitors are designed to modulate epigenetic regulation, which is crucial in various cellular processes, including gene expression, cell cycle regulation, and apoptosis. The dual inhibition of HDACs and BET proteins has shown promise in treating various malignancies, including germ cell tumors, urothelial carcinoma, renal cell carcinoma, and prostate cancer .

Métodos De Preparación

The synthesis of Hdac/bet-IN-1 involves the combination of structural elements from both HDAC and BET inhibitors. One common approach is to start with a core structure that has known activity against either HDACs or BET proteins and then modify it to incorporate functional groups that target the other protein class. For example, a tetrahydroquinoline core can be functionalized with hydroxamic acid to target HDACs and a bromodomain-binding moiety to target BET proteins .

Industrial production methods for this compound are still under development, but they typically involve multi-step organic synthesis processes that require precise control of reaction conditions, such as temperature, pH, and solvent choice. The goal is to achieve high yield and purity of the final product while minimizing the formation of by-products.

Análisis De Reacciones Químicas

Hdac/bet-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxamic acid group, potentially affecting its ability to chelate zinc ions in the HDAC active site.

Reduction: This reaction can alter the bromodomain-binding moiety, impacting its interaction with acetylated lysines on histones.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modifications to the functional groups that interact with HDACs and BET proteins .

Aplicaciones Científicas De Investigación

Hdac/bet-IN-1 has a wide range of scientific research applications:

Chemistry: It is used to study the mechanisms of epigenetic regulation and the effects of dual inhibition on gene expression and chromatin structure.

Biology: It helps in understanding the role of HDACs and BET proteins in various cellular processes, including cell cycle regulation, apoptosis, and differentiation.

Medicine: It has shown potential as a therapeutic agent for treating various cancers, including germ cell tumors, urothelial carcinoma, renal cell carcinoma, and prostate cancer.

Mecanismo De Acción

Hdac/bet-IN-1 exerts its effects by simultaneously inhibiting HDACs and BET proteins. HDACs are enzymes that remove acetyl groups from lysine residues on histones and non-histone proteins, leading to chromatin condensation and transcriptional repression. BET proteins, on the other hand, recognize and bind to acetylated lysines, promoting transcriptional activation.

By inhibiting both HDACs and BET proteins, this compound disrupts the balance of acetylation and deacetylation, leading to changes in chromatin structure and gene expression. This dual inhibition can result in the induction of apoptosis, cell cycle arrest, and decreased cell viability in cancer cells .

Comparación Con Compuestos Similares

Hdac/bet-IN-1 is unique in its ability to target both HDACs and BET proteins simultaneously. Similar compounds include:

JQ1: A selective BET inhibitor that targets bromodomains and disrupts the interaction between BET proteins and acetylated histones.

Vorinostat (SAHA): A selective HDAC inhibitor that targets class I and II HDACs and is used in the treatment of cutaneous T-cell lymphoma.

Panobinostat: Another HDAC inhibitor with broader activity against multiple HDAC classes, used in the treatment of multiple myeloma.

The uniqueness of this compound lies in its dual-targeting approach, which allows for more comprehensive modulation of epigenetic regulation compared to single-target inhibitors .

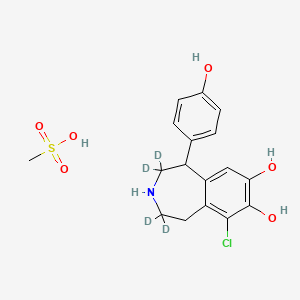

Propiedades

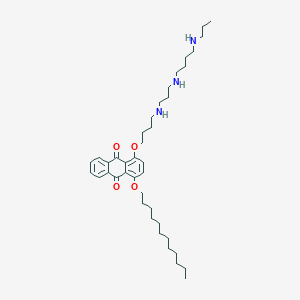

Fórmula molecular |

C29H40N4O8S |

|---|---|

Peso molecular |

604.7 g/mol |

Nombre IUPAC |

N-[2-[8-(hydroxyamino)-8-oxooctoxy]-5-morpholin-4-ylsulfonylphenyl]-3-methyl-4-oxo-5,6,7,8-tetrahydro-2H-cyclohepta[c]pyrrole-1-carboxamide |

InChI |

InChI=1S/C29H40N4O8S/c1-20-27-22(9-6-7-10-24(27)34)28(30-20)29(36)31-23-19-21(42(38,39)33-14-17-40-18-15-33)12-13-25(23)41-16-8-4-2-3-5-11-26(35)32-37/h12-13,19,30,37H,2-11,14-18H2,1H3,(H,31,36)(H,32,35) |

Clave InChI |

AWVPNUWHMBPXOU-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=C(N1)C(=O)NC3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)OCCCCCCCC(=O)NO)CCCCC2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)

![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)

![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)